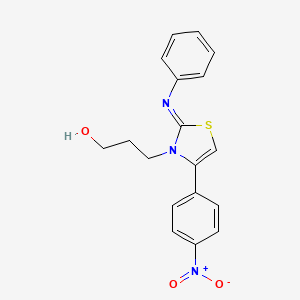
(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
The compound “(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol” belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their wide biological properties such as antimicrobial, fungicidal activities . Therefore, the primary targets of this compound could be microbial cells.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given that 1,3,4-thiadiazole derivatives are known for their antimicrobial activity, the compound might affect pathways essential for the survival of microbial cells .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For 1,3,4-thiadiazole derivatives with antimicrobial activity, the result of action is typically the death of microbial cells .
Actividad Biológica
(Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a complex organic compound featuring a thiazole backbone, which is significant in medicinal chemistry due to its diverse biological activities. The compound consists of a nitrophenyl substituent and a phenylimino group, contributing to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's thiazole structure is known for its role in various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.
Antimicrobial Activity
Compounds containing thiazole rings have been shown to exhibit significant antimicrobial properties. Research indicates that modifications in the thiazole structure can enhance these activities. For instance, hydrazone derivatives of thiazoles have been synthesized to improve their antimicrobial efficacy, demonstrating the importance of structural variations in developing effective antimicrobial agents .
Anticancer Activity
Thiazole derivatives, including those similar to this compound, have been reported to possess anticancer properties. Studies show that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, with mechanisms that may involve apoptosis induction and inhibition of cell proliferation. For example, compounds with similar moieties have shown IC50 values in the low micromolar range against several cancer types .
Anticonvulsant Activity
Research has also highlighted the potential anticonvulsant effects of thiazole-containing compounds. Some derivatives have demonstrated protective effects against seizures in animal models, suggesting that this compound may similarly contribute to anticonvulsant activity through modulation of neurotransmitter systems .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Further studies are essential to clarify these interactions and establish a comprehensive understanding of its pharmacodynamics.
Case Studies and Research Findings
- Anticancer Efficacy :
- Antimicrobial Studies :
- In Vivo Metabolism :
Propiedades
IUPAC Name |
3-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-12-4-11-20-17(14-7-9-16(10-8-14)21(23)24)13-25-18(20)19-15-5-2-1-3-6-15/h1-3,5-10,13,22H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLWXKPILXJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














